molecular formula C8H13NOS B13950684 3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol

3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol

Cat. No.: B13950684
M. Wt: 171.26 g/mol
InChI Key: ZSOOYOHIAGOBPN-UHFFFAOYSA-N
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Description

3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol is an organic compound that features a thiophene ring, a methylamino group, and a hydroxyl group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol typically involves the following steps:

    Starting Materials: Thiophene, methylamine, and a suitable aldehyde or ketone.

    Reaction Conditions: The reaction may involve reductive amination, where the aldehyde or ketone is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

    Purification: The product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can undergo reduction reactions, particularly at the thiophene ring, using reducing agents like lithium aluminum hydride.

    Substitution: The methylamino group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides for alkylation, acyl chlorides for acylation.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Reduced thiophene derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol may have applications in:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving thiophene derivatives.

    Medicine: Possible pharmacological activities, such as acting as a ligand for certain receptors.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with a thiophene ring and amino groups can interact with various enzymes, receptors, or other molecular targets, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(Amino)-3-(thiophen-2-yl)propan-1-ol: Lacks the methyl group on the amino group.

    3-(Methylamino)-3-(furan-2-yl)propan-1-ol: Has a furan ring instead of a thiophene ring.

    3-(Methylamino)-3-(phenyl)propan-1-ol: Has a phenyl ring instead of a thiophene ring.

Uniqueness

3-(Methylamino)-3-(thiophen-2-yl)propan-1-ol is unique due to the presence of both the thiophene ring and the methylamino group, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C8H13NOS

Molecular Weight

171.26 g/mol

IUPAC Name

3-(methylamino)-3-thiophen-2-ylpropan-1-ol

InChI

InChI=1S/C8H13NOS/c1-9-7(4-5-10)8-3-2-6-11-8/h2-3,6-7,9-10H,4-5H2,1H3

InChI Key

ZSOOYOHIAGOBPN-UHFFFAOYSA-N

Canonical SMILES

CNC(CCO)C1=CC=CS1

Origin of Product

United States

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